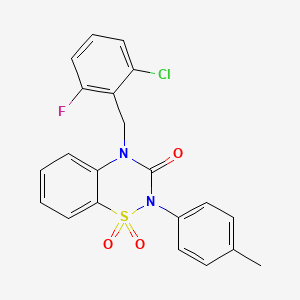

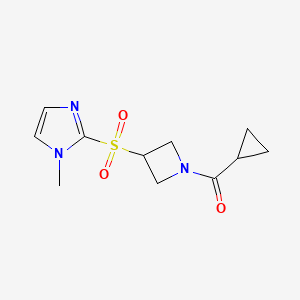

4-(2-chloro-6-fluorobenzyl)-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(2-chloro-6-fluorobenzyl)-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide" belongs to the class of benzothiadiazine dioxides, which are known for their biological activities, including the ability to open ATP-sensitive potassium channels. These compounds have been studied for their potential in medical applications, such as the regulation of insulin release and as antitumor agents .

Synthesis Analysis

The synthesis of related benzothiadiazine dioxides typically involves the introduction of various substituents that can influence the biological activity of the compounds. For instance, the presence of fluorine atoms and methoxy groups has been shown to generate potent and selective inhibitors of insulin release . The synthesis process often includes the use of bidentate nucleophiles and can result in the formation of fused heterocycles, although stability can be an issue with some of these structures .

Molecular Structure Analysis

The molecular structure of benzothiadiazine dioxides and their derivatives is often confirmed through spectroscopic methods such as NMR and mass spectrometry, as well as X-ray crystallography. These analyses reveal the planarity of the imidazo-thiadiazole entity and the presence of intramolecular hydrogen bonding, which can influence the compound's biological activity .

Chemical Reactions Analysis

Benzothiadiazine dioxides can undergo various chemical reactions, including interactions with ATP-sensitive potassium channels, which can lead to the inhibition of insulin secretion. The reactivity of these compounds with different nucleophiles can lead to the formation of a variety of heterocyclic structures, some of which have potential anticancer and anti-HIV properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazine dioxides are influenced by their molecular structure. The presence of substituents like fluorine and chlorine can affect the compound's lipophilicity, solubility, and overall reactivity. The molecular packing in the crystal structure can be stabilized by various intermolecular interactions, including hydrogen bonding and π-π stacking, which are important for the compound's stability and biological function .

Applications De Recherche Scientifique

Antitumor Properties

Research into fluorinated 2-(4-aminophenyl)benzothiazoles reveals potent cytotoxic activity in vitro against certain human breast cancer cell lines, indicating the potential for antitumor applications (Hutchinson et al., 2001). This suggests that structural analogs, such as the specified compound, could possess similar biological activities, warranting further exploration for antitumor efficacy.

Synthesis and Structural Analysis

The synthesis and structural analysis of related benzothiadiazine derivatives have been extensively studied, demonstrating methodologies that could potentially apply to the synthesis and analysis of the specified compound. For instance, the synthesis of new fluorine-containing thiadiazolotriazinones as potential antibacterial agents highlights the role of fluorine atoms in enhancing biological activity (Holla, Bhat, & Shetty, 2003). This underscores the importance of fluorine in the compound , suggesting potential antibacterial properties that merit investigation.

Cognitive Enhancer Potential

The search for cognitive enhancers has led to the synthesis and evaluation of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of the AMPA receptors. Notably, certain derivatives have shown significant cognitive-enhancing effects in vivo after oral administration (Francotte et al., 2010). This points to the potential of the compound under discussion to serve as a cognitive enhancer, given its structural similarities to the compounds tested.

Propriétés

IUPAC Name |

4-[(2-chloro-6-fluorophenyl)methyl]-2-(4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClFN2O3S/c1-14-9-11-15(12-10-14)25-21(26)24(13-16-17(22)5-4-6-18(16)23)19-7-2-3-8-20(19)29(25,27)28/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPDOLNREVYTSEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-chloro-6-fluorobenzyl)-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

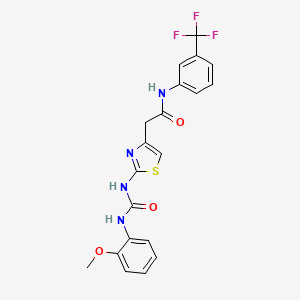

![2-(4-chlorophenoxy)-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2515339.png)

![3-(4-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2515343.png)

![2,6-Bis[cyano(phenyl)methyl]benzenecarbonitrile](/img/structure/B2515345.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2515347.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2515355.png)

![4-(Benzo[d][1,3]dioxol-5-ylamino)-2-(butylamino)-4-oxobutanoic acid](/img/structure/B2515361.png)

![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2515362.png)